

Enpatoran hydrochloride treatment duration for optimal results

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Compound of Interest

Compound Name: *Enpatoran hydrochloride*

Cat. No.: *B10824752*

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Enpatoran Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with **Enpatoran hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for **Enpatoran hydrochloride** to achieve significant results in preclinical and clinical studies?

Based on current clinical trial data, a treatment duration of up to 24 weeks has been investigated for **Enpatoran hydrochloride** in patients with Cutaneous Lupus Erythematosus (CLE) and Systemic Lupus Erythematosus (SLE).^{[1][2][3][4][5]} In the Phase 2 WILLOW study, clinically meaningful improvements in disease activity were observed at both 16 and 24 weeks of treatment.^[5] For preclinical animal studies, the optimal duration will vary depending on the model and experimental endpoints. However, studies have shown efficacy with treatment durations that establish steady-state plasma concentrations and allow for the assessment of downstream immunological effects.

Q2: What is the mechanism of action of **Enpatoran hydrochloride**?

Enpatoran hydrochloride is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][6][7][8] By blocking these receptors, Enpatoran inhibits the signaling pathways that lead to the production of pro-inflammatory cytokines and autoantibodies, which are key drivers in the pathophysiology of autoimmune diseases like lupus.[7] This targeted action aims to reduce inflammation and disease activity.[1]

Q3: What are the recommended dosages of **Enpatoran hydrochloride** for in vivo studies?

In the Phase 2 WILLOW clinical trial, Enpatoran was evaluated at oral doses of 25 mg, 50 mg, and 100 mg administered twice daily.[2][5] For preclinical animal models, dosage will need to be determined based on pharmacokinetic and pharmacodynamic studies. In mice, oral administration of 1 mg/kg has been shown to inhibit the production of IL-6 and IFN- α . [9]

Q4: What are the known pharmacokinetic properties of **Enpatoran hydrochloride**?

Enpatoran is an orally bioavailable small molecule.[6][7] Pharmacokinetic parameters have been shown to be linear and dose-proportional across the evaluated dose ranges in clinical trials.[8][10] The apparent half-life is approximately 6-10 hours.[4]

Q5: Are there any known issues with the solubility or stability of **Enpatoran hydrochloride**?

Enpatoran hydrochloride is soluble in DMSO.[6] For in vivo studies, it is recommended to prepare fresh working solutions daily.[9] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent results in cell-based assays	- Cell line variability- Inconsistent Enpatoran concentration- Contamination	- Use a consistent cell line and passage number.- Prepare fresh dilutions of Enpatoran for each experiment from a validated stock solution.- Regularly test for mycoplasma contamination.
Lack of in vivo efficacy	- Inadequate dosage- Insufficient treatment duration- Poor bioavailability in the chosen animal model	- Perform dose-response studies to determine the optimal dose.- Extend the treatment duration based on the disease model's progression.- Verify the pharmacokinetic profile of Enpatoran in the specific animal model.
High variability in animal studies	- Inconsistent drug administration- Animal stress- Genetic drift in the animal colony	- Ensure accurate and consistent oral gavage or other administration techniques.- Acclimate animals to the experimental procedures to minimize stress.- Use animals from a reputable supplier and monitor for genetic consistency.

Data Summary

Table 1: Summary of Clinical Trial Data for Enpatoran Hydrochloride in Lupus

Study	Phase	Treatment Duration	Patient Population	Key Efficacy Endpoints & Results	Reference
WILLOW	II	24 weeks	Patients with CLE or SLE with active lupus rash	- CLASI-50 Response (Week 24): Up to 91.3% of patients receiving enpatoran achieved a $\geq 50\%$ improvement from baseline.- CLASI-70 Response (Week 24): Up to 60.9% of patients receiving enpatoran achieved a $\geq 70\%$ improvement from baseline.- Placebo Response (Week 24): 38.5% (CLASI-50) and 11.5% (CLASI-70).	[2]

Phase Ib	Ib	12 and 24 weeks	Patients with active SLE or CLE	- Sustained suppression of interferon gene signature (IFN-GS) scores up to week 24.- Substantial suppression of serum IFN- α levels.	[4]
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Experimental Protocols

Protocol 1: In Vitro TLR7/8 Inhibition Assay

Objective: To determine the in vitro potency of **Enpatoran hydrochloride** in inhibiting TLR7 and TLR8 signaling.

Methodology:

- Cell Culture: Culture HEK293 cells stably expressing human TLR7 or TLR8 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
- Compound Preparation: Prepare a 10 mM stock solution of **Enpatoran hydrochloride** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μ M).
- Cell Treatment: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate. Pre-incubate the cells with varying concentrations of **Enpatoran hydrochloride** for 1 hour.
- TLR Agonist Stimulation: Stimulate the cells with a specific TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40) at a predetermined optimal concentration.
- Endpoint Measurement: After 24 hours of incubation, collect the cell supernatant. Measure the concentration of a downstream reporter, such as IL-8 or a secreted alkaline phosphatase

(SEAP) reporter, using an ELISA or appropriate assay kit.

- Data Analysis: Calculate the IC₅₀ value of **Enpatoran hydrochloride** for TLR7 and TLR8 inhibition by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: In Vivo Murine Model of Lupus

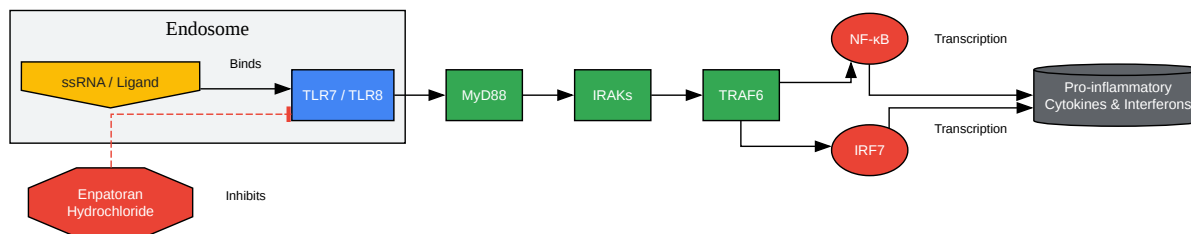
Objective: To evaluate the in vivo efficacy of **Enpatoran hydrochloride** in a murine model of lupus.

Methodology:

- Animal Model: Use a standard murine model of lupus, such as MRL/lpr or NZB/W F1 mice.
- Compound Formulation and Administration: Formulate **Enpatoran hydrochloride** in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration. Administer the compound daily via oral gavage at predetermined doses (e.g., 1, 3, and 10 mg/kg).
- Treatment Duration: Treat the animals for a period of 8-12 weeks, starting at an age when disease symptoms typically begin to manifest.
- Monitoring: Monitor the animals weekly for signs of disease progression, including body weight, proteinuria, and skin lesions.
- Sample Collection: At the end of the treatment period, collect blood and tissue samples (e.g., spleen, kidneys) for analysis.
- Endpoint Analysis:
 - Measure serum levels of anti-dsDNA autoantibodies by ELISA.
 - Analyze kidney function by measuring blood urea nitrogen (BUN) and creatinine levels.
 - Perform histological analysis of kidney sections to assess glomerulonephritis.
 - Analyze splenocyte populations and cytokine production by flow cytometry and ELISA.

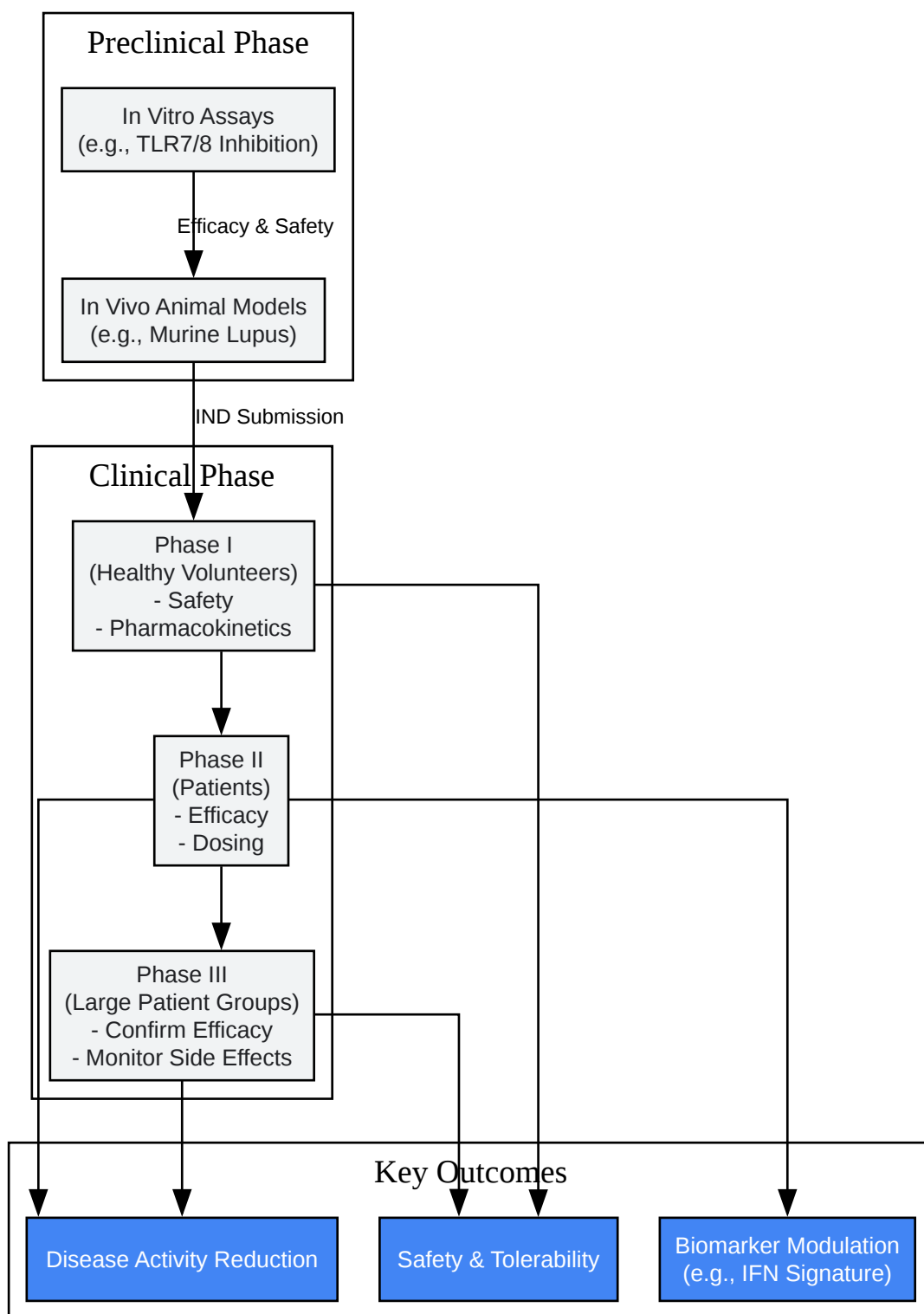
- Data Analysis: Compare the results from the Enpatoran-treated groups to the vehicle-treated control group using appropriate statistical tests.

Visualizations



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Caption: TLR7/8 Signaling Pathway Inhibition by Enpatoran.



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Caption: **Enpatoran Hydrochloride** Experimental Workflow.

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